3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
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Overview
Description
3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazine moiety, and a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and oxazole-containing molecules. Examples are:
- 1,6-Naphthyridine derivatives
- 1,5-Naphthyridine derivatives
- Oxazole derivatives
Uniqueness
What sets 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-13-16(14(2)24-21-13)12-22-7-9-23(10-8-22)18-4-6-20-17-3-5-19-11-15(17)18/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGXBVSRNHQVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=C4C=NC=CC4=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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